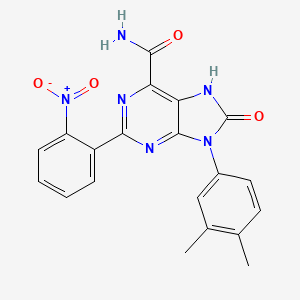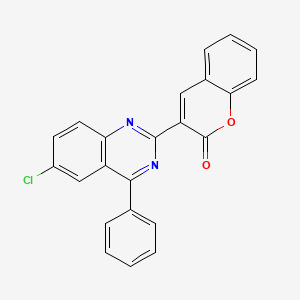![molecular formula C24H33N5O2 B2984538 8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872843-36-2](/img/structure/B2984538.png)
8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines, including natural ones like adenine and guanine, have a two-ring structure consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .
Molecular Structure Analysis
The structure of this compound includes a purine core, which is a fused ring system containing a pyrimidine ring and an imidazole ring . It also has various substituents at different positions on the purine core.Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, depending on the substituents present. These can include electrophilic and nucleophilic attacks, as well as various types of cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For purine derivatives, these can include solubility, melting point, boiling point, and more .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- A study explored the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, identifying compounds with potent 5-HT(1A) receptor ligands. Preliminary preclinical studies indicated anxiolytic-like and antidepressant-like activities in animal models, suggesting these derivatives as worthy of future research for potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
- Further research on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized and tested for affinity towards serotoninergic and dopaminergic receptors showed a spectrum of receptor activities. Some compounds were identified as potent 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 ligands with additional affinity for dopamine D2 receptors. This study highlights the importance of substituents in receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 (Zagórska et al., 2015).
Phosphodiesterase Inhibition
- In another study, derivatives of imidazo- and pyrimidino[2,1-f]purines were synthesized and evaluated for their inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A, alongside receptor affinity for serotonin and dopamine receptors. This research contributes to understanding the structural features responsible for receptor and enzyme activity, with certain compounds considered promising for further modification and study (Zagórska et al., 2016).
Luminescence Sensing Applications
- A study on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks explored their synthesis and their selective sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing (Shi et al., 2015).
Propiedades
IUPAC Name |
6-(3,5-dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-5-6-7-8-9-10-11-29-22(30)20-21(26(4)24(29)31)25-23-27(12-13-28(20)23)19-15-17(2)14-18(3)16-19/h14-16H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYNSBYDWYQLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Methylpiperidin-2-yl)methoxy]aniline](/img/structure/B2984458.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2984459.png)
![1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one](/img/structure/B2984460.png)




![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)




